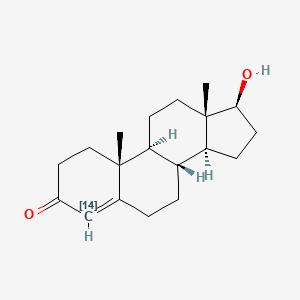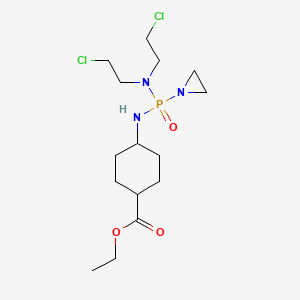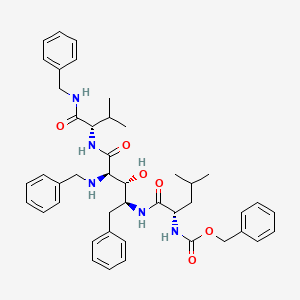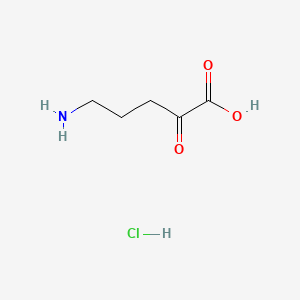
5-Amino-2-oxovaleric acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-oxovaleric acid hydrochloride, also known as 5-Aminolevulinic acid hydrochloride, is a compound with the molecular formula C5H10ClNO3. It is an intermediate in the biosynthesis of heme, chlorophyll, and other tetrapyrroles. This compound is widely used in various scientific fields due to its role as a precursor in the synthesis of porphyrins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-oxovaleric acid hydrochloride typically involves the reaction of glycine with succinyl-CoA, catalyzed by the enzyme 5-aminolevulinate synthase. This reaction produces 5-Aminolevulinic acid, which is then converted to its hydrochloride salt form by reacting with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the enzyme 5-aminolevulinate synthase, thereby increasing the yield of 5-Aminolevulinic acid, which is subsequently converted to its hydrochloride salt .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2-oxovaleric acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form porphyrins, which are essential components of heme and chlorophyll.
Reduction: It can be reduced to form different derivatives used in various biochemical pathways.
Substitution: It can undergo substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Porphyrins: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
5-Amino-2-oxovaleric acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of porphyrins and other tetrapyrroles.
Biology: Plays a crucial role in the biosynthesis of heme and chlorophyll.
Medicine: Used in photodynamic therapy for the treatment of actinic keratosis and certain types of cancer.
Industry: Used as a plant growth regulator and in the production of herbicides.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-oxovaleric acid hydrochloride involves its conversion to protoporphyrin IX, a photoactive compound that accumulates in cells. Upon exposure to light, protoporphyrin IX generates reactive oxygen species that cause cell damage and death. This mechanism is utilized in photodynamic therapy for the treatment of various skin conditions and cancers .
Comparación Con Compuestos Similares
Similar Compounds
5-Aminolevulinic acid: The free acid form of 5-Amino-2-oxovaleric acid hydrochloride.
δ-Aminolevulinic acid: Another name for 5-Aminolevulinic acid.
5-Amino-4-oxopentanoic acid: A structural isomer of 5-Amino-2-oxovaleric acid.
Uniqueness
This compound is unique due to its role as a precursor in the biosynthesis of heme and chlorophyll. Its ability to generate reactive oxygen species upon light exposure makes it particularly useful in photodynamic therapy, distinguishing it from other similar compounds .
Propiedades
Número CAS |
80028-67-7 |
|---|---|
Fórmula molecular |
C5H10ClNO3 |
Peso molecular |
167.59 g/mol |
Nombre IUPAC |
5-amino-2-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c6-3-1-2-4(7)5(8)9;/h1-3,6H2,(H,8,9);1H |
Clave InChI |
RWBGDXQNRIAGLL-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)C(=O)O)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



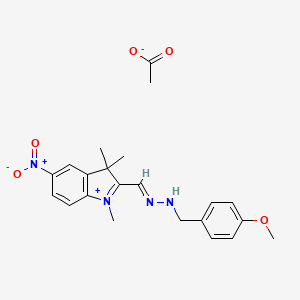


![4-(3-carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid;N-methyl-2-(11-methylbenzo[b][1]benzazepin-5-yl)ethanamine](/img/structure/B12716959.png)

![N,N-dimethyl-3-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)propan-1-amine oxide;hydrochloride](/img/structure/B12716970.png)
